Perakine

Übersicht

Beschreibung

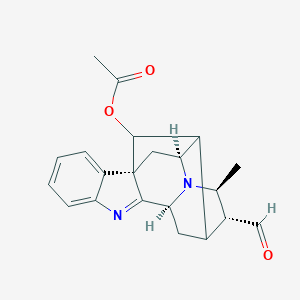

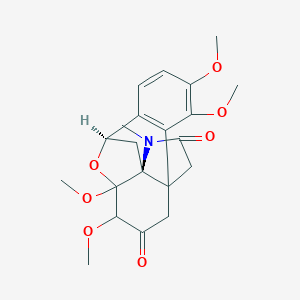

Perakine is an indole alkaloid isolated from the leaves of Rauvolfia yunnanensis . It has been found to have anti-inflammatory activities .

Synthesis Analysis

Perakine reductase (PR) catalyzes an NADPH-dependent step in a side-branch of the 10-step biosynthetic pathway of the alkaloid ajmaline . The enzyme was cloned by a “reverse-genetic” approach from cell suspension cultures of the plant Rauvolfia serpentina (Apocynaceae) and functionally expressed in Escherichia coli as the N-terminal His6-tagged protein .

Molecular Structure Analysis

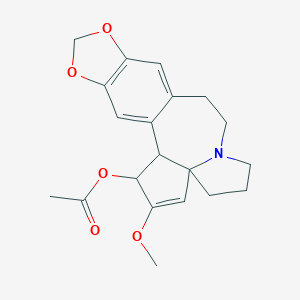

The molecular formula of Perakine is C21H22N2O3 . The average mass is 350.411 Da and the monoisotopic mass is 350.163055 Da .

Chemical Reactions Analysis

Perakine reductase (PR) catalyzes an NADPH-dependent step in a side-branch of the 10-step biosynthetic pathway of the alkaloid ajmaline . The chemoselectivity of perakine reductase (PR) was engineered through rational design .

Physical And Chemical Properties Analysis

Perakine has a density of 1.6±0.1 g/cm3, a boiling point of 492.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 76.0±3.0 kJ/mol .

Wissenschaftliche Forschungsanwendungen

Role in Alkaloid Biosynthesis

Perakine reductase (PR) is a key enzyme in the biosynthesis of the alkaloid ajmaline . It catalyzes an NADPH-dependent step in a side-branch of the 10-step biosynthetic pathway . This enzyme was cloned from cell suspension cultures of the plant Rauvolfia serpentina (Apocynaceae) and functionally expressed in Escherichia coli .

Broad Substrate Acceptance

PR displays a broad substrate acceptance, converting 16 out of 28 tested compounds with reducible carbonyl function . These compounds belong to three substrate groups: benzaldehyde, cinnamic aldehyde derivatives, and monoterpenoid indole alkaloids .

Selectivity in Alkaloid Group

The enzyme has an extraordinary selectivity in the group of alkaloids . This selectivity is crucial for the biosynthesis of specific alkaloids in plants.

Member of Aldo-Keto Reductase (AKR) Super Family

Sequence alignments define PR as a new member of the aldo-keto reductase (AKR) super family . The AKR super family is a group of enzymes that play important roles in the metabolism of aldehydes and ketones.

Role in the Extension of Alkaloid Network

In addition to a new esterase, PR significantly extends the Rauvolfia alkaloid network to the novel group of peraksine alkaloids . This extension is significant for the diversification of alkaloids in the plant kingdom.

Potential for Genetic Engineering

Given its role in alkaloid biosynthesis, PR could be a potential target for genetic engineering to enhance the production of specific alkaloids in plants .

Wirkmechanismus

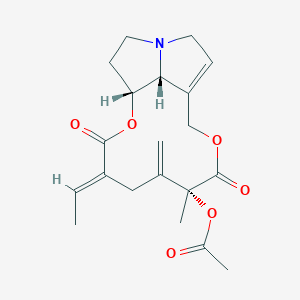

Perakine, also known as [(1R,10S,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate, is an indole alkaloid isolated from the leaves of Rauvolfia yunnanensis . This compound has been studied for its unique biochemical properties and potential therapeutic applications.

Target of Action

The primary target of Perakine is the enzyme Perakine Reductase (PR), a key enzyme in the biosynthesis of monoterpenoid indole alkaloids in the medicinal plant Rauvolfia serpentina .

Mode of Action

Perakine interacts with its target, PR, in an NADPH-dependent manner. PR uses Perakine as a natural substrate and reduces the aldehyde group of Perakine to a hydroxyl group . The enzyme has a broad substrate spectrum and high heterologous expression in E. coli, exhibiting the basic characteristics of a biocatalyst .

Biochemical Pathways

Perakine is involved in the biosynthesis of monoterpenoid indole alkaloids, specifically in a side branch of the 10-step biosynthetic pathway of the alkaloid ajmaline . The conversion of Perakine to Raucaffrinoline by PR is a key step in this pathway .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Perakine is currently limited. coli suggests that the enzyme could potentially be used to enhance the bioavailability of Perakine .

Result of Action

The reduction of the aldehyde group in Perakine to a hydroxyl group by PR is a crucial step in the biosynthesis of monoterpenoid indole alkaloids . These alkaloids have various biological activities, including potential anti-cancer properties .

Action Environment

The action of Perakine and its interaction with PR can be influenced by various environmental factors. For instance, the chemoselectivity of PR can be engineered through rational design. A mutation at Arg127 can switch the chemoselectivity of PR between C=O and C=C, or lead to non-selectivity towards α,β-unsaturated ketones .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(1R,10S,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-10-13(9-24)12-7-16-19-21(14-5-3-4-6-15(14)22-19)8-17(23(10)16)18(12)20(21)26-11(2)25/h3-6,9-10,12-13,16-18,20H,7-8H2,1-2H3/t10-,12?,13-,16-,17-,18?,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXJMOGWONJRHL-HWUILILVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C2C[C@@H]3N1[C@@H]4C2[C@H]([C@@]5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Raucaffrine | |

CAS RN |

4382-56-3 | |

| Record name | Raucaffrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

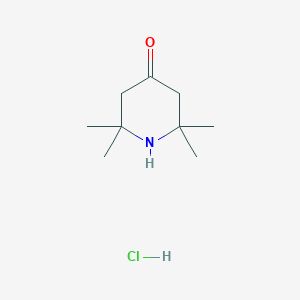

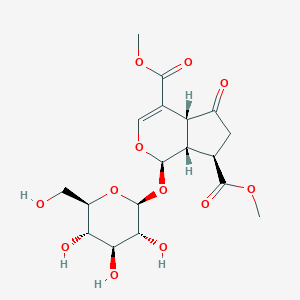

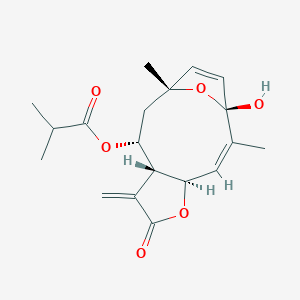

Feasible Synthetic Routes

Q & A

Q1: What is Perakine and where is it found?

A1: Perakine is a monoterpenoid indole alkaloid primarily found in the Rauvolfia plant genus, known for their medicinal properties. [, , ]

Q2: Can you describe the biosynthesis of Perakine?

A2: Perakine is synthesized from the alkaloid vomilenine through an isomerization reaction. This reaction is catalyzed by the enzyme vinorine hydroxylase, a cytochrome P450 enzyme with the unusual ability to perform both oxidative and non-oxidative reactions. []

Q3: What is the role of Perakine Reductase (PR) in the biosynthetic pathway?

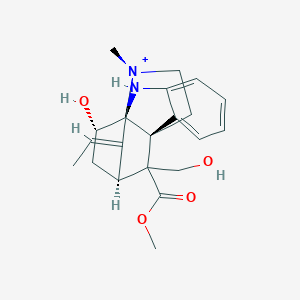

A3: Perakine reductase (PR), an aldo-keto reductase, catalyzes the NADPH-dependent reduction of perakine to raucaffrinoline. [, , ] This enzyme exhibits a unique α8/β6 barrel structure not observed in other aldo-keto reductases. []

Q4: How does NADPH binding influence PR activity?

A4: Upon NADPH binding, PR undergoes significant conformational changes. These changes include the formation of two additional β-strands and an α-helix at the C-terminus, along with a movement of up to 24 Å. This creates a larger substrate-binding pocket, enhancing enzyme activity and resulting in cooperative kinetics. []

Q5: Can the chemoselectivity of PR be altered?

A5: Yes, research has shown that mutating Arg127 in the PR enzyme can switch its chemoselectivity towards α,β-unsaturated ketones. This allows for the selective production of either allylic alcohols or saturated ketones. []

Q6: What is the molecular formula and weight of Perakine?

A6: Perakine has the molecular formula C21H22N2O3 and a molecular weight of 350.4 g/mol. []

Q7: Has the NMR spectrum of Perakine been reported?

A7: Yes, both 1H and 13C NMR spectroscopic data for Perakine, including its PFT 13C{1H}-NMR spectrum, have been studied and correlated with related compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)

![(11S,12R,15S,24S,25S)-12,25-Dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B203614.png)